Linear Pentanoyl Chain vs. Branched Valproyl Chain: Implications for Anti-Angiogenic Activity
The linear pentanoyl analog N-[4-(hydrazinocarbonyl)phenyl]pentanamide (target compound) has not been directly assayed in published anti-angiogenesis screens. However, its branched-chain congener N-(4-(hydrazinecarbonyl)phenyl)-2-propylpentanamide (VABH) was evaluated in a transgenic zebrafish (Tg: fli1-EGFP) angiogenesis model. VABH exhibited pro-angiogenic activity, in contrast to the anti-angiogenic activity observed for Schiff base derivatives of valproyl hydrazides. This class-level inference suggests that the linear pentanoyl chain, lacking the branching of the valproyl group, would interact differently with biological targets governing angiogenesis [1].
| Evidence Dimension | Effect on angiogenic blood vessel formation in transgenic zebrafish |
|---|---|
| Target Compound Data | No published data; linear pentanoyl chain predicted to have distinct target engagement vs. branched valproyl |
| Comparator Or Baseline | N-(4-(hydrazinecarbonyl)phenyl)-2-propylpentanamide (VABH): Pro-angiogenic activity observed |
| Quantified Difference | Qualitative difference; no quantitative IC50 or vessel count data available for target compound |
| Conditions | Transgenic zebrafish (Tg: fli1-EGFP) embryo assay |
Why This Matters
Procurement of the linear pentanamide rather than the branched valproyl analog is critical for research programs aiming to explore anti-angiogenic rather than pro-angiogenic chemotypes.
- [1] El-Faham, A., Farooq, M., Khattab, S.N., Elkayal, A.M., Ibrahim, M.F., Abutaha, N., Wadaan, M.A. & Hamed, E.A. Synthesis and Biological Activity of Schiff Base Series of Valproyl, N-Valproyl Glycinyl, and N-Valproyl-4-aminobenzoyl Hydrazide Derivatives. Chem. Pharm. Bull. 2014, 62, 591–599. View Source
